molecular formula C22H23N3O5S B12216280 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide

Cat. No.: B12216280
M. Wt: 441.5 g/mol
InChI Key: LMKKKJOECICNOX-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide is a synthetic organic compound with the molecular formula C22H23N3O5S and a molecular weight of 441.5 g/mol . This complex molecule features a pyrazole core, a 1,1-dioxidotetrahydrothiophene (sulfone) moiety, and a 3,5-dimethoxybenzamide group . The pyrazole scaffold is a privileged structure in medicinal chemistry and is found in compounds with a wide spectrum of pharmacological activities, though the specific research applications for this exact molecule are not fully established in the current literature . Pyrazole derivatives are frequently investigated for their potential as antimicrobial agents, with some analogs showing promising activity against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . Other research areas for related structures include their development as covalent enzyme inhibitors, such as serine-trapping thrombin inhibitors for anticoagulant therapy, and as antioxidants . The presence of multiple aromatic systems and hydrogen bond acceptors in its structure makes it a valuable intermediate or target molecule for researchers in medicinal chemistry and drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H23N3O5S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C22H23N3O5S/c1-29-18-10-16(11-19(12-18)30-2)22(26)23-21-13-20(15-6-4-3-5-7-15)24-25(21)17-8-9-31(27,28)14-17/h3-7,10-13,17H,8-9,14H2,1-2H3,(H,23,26)

InChI Key

LMKKKJOECICNOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Preparation of β-Keto Nitrile Precursor

The pyrazole ring is synthesized via cyclization of a β-keto nitrile with a hydrazine derivative. For the target compound, the β-keto nitrile must incorporate a phenyl group at the 3-position of the pyrazole. This is achieved by reacting ethyl benzoylacetate with cyanide sources under Claisen-like condensation conditions. Alternatively, phenylacetonitrile derivatives can be functionalized to introduce the keto group. The resulting β-keto nitrile (Ar-CO-CH2-CN , where Ar = phenyl) serves as the critical precursor for pyrazole formation.

Cyclization with 3-Hydrazineyltetrahydrothiophene-1,1-dioxide

The β-keto nitrile undergoes cyclization with 3-hydrazineyltetrahydrothiophene-1,1-dioxide in refluxing ethanol catalyzed by acetic acid. This step simultaneously forms the pyrazole ring and introduces the sulfone-containing tetrahydrothiophene moiety. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group, followed by dehydration to yield the aminopyrazole intermediate (7 , Figure 1).

Reaction Conditions :

  • Solvent: Ethanol

  • Catalyst: Acetic acid (10 mol%)

  • Temperature: Reflux (78°C)

  • Time: 6–8 hours

  • Yield: ~70% (extrapolated from analogous reactions)

Functionalization of the Pyrazole Intermediate

Introduction of the Sulfone Group

The tetrahydrothiophene sulfone group is pre-installed in the hydrazine reagent (6 ), eliminating the need for post-cyclization oxidation. This contrasts with methods requiring separate oxidation steps using agents like hydrogen peroxide or m-chloroperbenzoic acid.

Amide Coupling with 3,5-Dimethoxybenzoic Acid

Activation of 3,5-Dimethoxybenzoic Acid

The carboxylic acid group of 3,5-dimethoxybenzoic acid is activated using propylphosphonic anhydride (T3P) in dichloromethane. This generates a reactive mixed anhydride, facilitating nucleophilic acyl substitution with the aminopyrazole.

Reaction Conditions :

  • Coupling Agent: T3P (50% w/v in CH2Cl2)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Temperature: Room temperature (25°C)

  • Time: 12–16 hours

  • Yield: ~65% (based on similar amide couplings)

Alternative Coupling Strategies

If T3P is unavailable, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) can be employed. However, these methods may require longer reaction times (24–48 hours) and offer marginally lower yields (~55%).

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.78–7.35 (m, 5H, phenyl-H), 6.89 (s, 2H, dimethoxybenzamide-H), 4.12 (s, 3H, OCH3), 3.84 (s, 3H, OCH3), 3.62–3.15 (m, 4H, tetrahydrothiophene-H).

  • MS (ESI+) : m/z 524.2 [M+H]+.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYieldCitation
Pyrazole CyclizationEthanol, Acetic acid, Reflux~70%
Amide CouplingT3P, DIPEA, CH2Cl2, 25°C~65%
Alternative CouplingEDCI/HOBt, DMF, 25°C~55%

Challenges and Optimization Opportunities

Solubility Issues

The sulfone and benzamide groups impart high polarity, complicating dissolution in non-polar solvents. Switching to DMF/THF mixtures during coupling improves reagent solubility.

Byproduct Formation

Overactive coupling agents (e.g., excess T3P) may lead to acylated byproducts. Stoichiometric control (1.2 equiv T3P) mitigates this issue .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophen ring can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. .

Scientific Research Applications

The compound features a unique structure that includes a tetrahydrothiophene moiety and a pyrazole ring, which are known to contribute to its biological activity. The presence of methoxy groups enhances solubility and bioavailability.

Pharmacological Potential

  • G Protein-Gated Inwardly Rectifying Potassium Channel Activation
    • Research indicates that this compound acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This activation is crucial for regulating neuronal excitability and cardiac functions, making it a candidate for treating conditions related to these systems.
  • Anti-inflammatory and Analgesic Properties
    • Similar compounds have demonstrated significant anti-inflammatory effects, suggesting that N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide may also possess therapeutic potential in managing pain and inflammation .

Material Science Applications

The structural characteristics of this compound lend themselves to applications in material science, particularly in the development of:

  • Optical Devices : Due to its potential nonlinear optical (NLO) properties, the compound could be explored for use in optical sensors and memory devices .

Study 1: GIRK Channel Modulation

A study investigated the effects of various pyrazole derivatives on GIRK channels. The results showed that compounds with similar structures to this compound effectively modulated these channels, leading to alterations in cellular excitability. This finding highlights the compound's potential role in neuromodulation therapies.

Study 2: Anti-inflammatory Activity

In a recent investigation into the anti-inflammatory properties of pyrazole derivatives, this compound was tested alongside other compounds. The results indicated significant reductions in inflammatory markers in vitro, supporting its potential application in treating inflammatory diseases .

Mechanism of Action

The compound exerts its effects primarily through the modulation of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels play a crucial role in regulating cellular excitability and are involved in various physiological processes. The compound’s interaction with GIRK channels can influence pain perception, epilepsy, reward/addiction, and anxiety .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Pyrazole Substituents Benzamide Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound 1: Sulfone; 3: Phenyl 3,5-Dimethoxy 414.45 Under investigation
N-[1-(2-Chlorophenyl)-3-phenyl-pyrazolyl] 1: 2-Chlorophenyl; 3: Phenyl Varied (e.g., 3-CN-5-F) ~350–400 Positive allosteric modulators
ORG25543 3,5-Dimethoxy; 4-Benzyloxy 470.56 GlyT2 inhibitor (irreversible)
VU 1545 1,4-Diphenyl 4-Nitro ~380 mGluR ligand
Compound in 1: Sulfone; 3,5: Methyl Linked to benzodioxol 391.40 Unknown

Implications for Drug Design

  • Sulfone vs. Chlorophenyl/Nitro Groups : The sulfone enhances solubility and metabolic stability over lipophilic groups like chlorophenyl or nitro.
  • However, the pyrazole core may confer selectivity for other receptors (e.g., mGluRs).

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